molecular formula C21H20N2O5S B2840062 methyl (2Z)-2-[(4-acetylbenzoyl)imino]-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate CAS No. 864975-28-0

methyl (2Z)-2-[(4-acetylbenzoyl)imino]-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Cat. No.: B2840062
CAS No.: 864975-28-0
M. Wt: 412.46
InChI Key: ACQJUWJHPINPNN-DQRAZIAOSA-N
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Description

methyl (2Z)-2-[(4-acetylbenzoyl)imino]-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This specific compound is characterized by its unique structure, which includes an acetylbenzoyl group, a methoxyethyl group, and a carboxylate ester group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-2-[(4-acetylbenzoyl)imino]-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Acetylbenzoyl Group: The acetylbenzoyl group can be introduced through a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as the catalyst.

    Addition of the Methoxyethyl Group: The methoxyethyl group can be added via a nucleophilic substitution reaction using 2-methoxyethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

methyl (2Z)-2-[(4-acetylbenzoyl)imino]-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group or the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: 2-methoxyethylamine in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiazoles.

Scientific Research Applications

methyl (2Z)-2-[(4-acetylbenzoyl)imino]-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (2Z)-2-[(4-acetylbenzoyl)imino]-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-methoxybenzoyl)imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate
  • Methyl 2-(4-chlorobenzoyl)imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate
  • Methyl 2-(4-nitrobenzoyl)imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate

Uniqueness

methyl (2Z)-2-[(4-acetylbenzoyl)imino]-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is unique due to the presence of the acetylbenzoyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-(4-acetylbenzoyl)imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S/c1-13(24)14-4-6-15(7-5-14)19(25)22-21-23(10-11-27-2)17-9-8-16(20(26)28-3)12-18(17)29-21/h4-9,12H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQJUWJHPINPNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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